2-(Cyclododecylamino)-2-oxazoline
Description
Significance of Oxazoline (B21484) Ring Systems in Contemporary Chemical Research
Oxazoline ring systems are of considerable importance in modern chemical research for several key reasons. They are versatile intermediates in organic synthesis, serving as precursors for a variety of other functional groups. organic-chemistry.orgacs.org The stability of the oxazoline ring under many reaction conditions makes it an effective protecting group for carboxylic acids. rsc.org
Furthermore, chiral oxazolines are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov The nitrogen atom in the oxazoline ring can coordinate to a metal center, and a chiral center adjacent to this nitrogen can effectively induce stereoselectivity in catalytic reactions. nih.gov The utility of oxazolines also extends to materials science, where they are used as monomers in the production of poly(2-oxazoline)s, a class of polymers with diverse and promising biomedical applications. nih.gov
Rationale for Investigating 2-(Cyclododecylamino)-2-oxazoline
The investigation into this compound is driven by the unique combination of its constituent parts. The large cyclododecyl group is expected to impart distinct properties to the molecule, such as increased solubility in nonpolar solvents and the potential for specific steric interactions. This could be advantageous in the design of new catalysts or materials.
The 2-amino-2-oxazoline substructure is also of interest. While the oxazoline ring itself is well-studied, the introduction of an amino group at the 2-position that is further substituted with a bulky alkyl group like cyclododecyl is less common. This substitution pattern could lead to novel reactivity or biological activity. For instance, various substituted 2-amino-oxazolines have been explored for their potential as anorectants and for other medicinal applications. rsc.org The cyclododecyl moiety itself is found in compounds with applications in pharmaceuticals and agrochemicals. nih.gov Therefore, the synthesis and characterization of this compound could lead to the discovery of new compounds with valuable properties.
Historical Context of Oxazoline and Cyclododecylamine (B73247) Chemistry
The chemistry of oxazolines dates back to the late 19th century, with the first synthesis of a 2-amino-2-oxazoline derivative reported in 1889. nih.gov Since then, a multitude of synthetic methods have been developed to access this versatile heterocycle. Early methods often involved the cyclization of β-hydroxyamides. acs.org More contemporary methods include the reaction of nitriles with amino alcohols, often catalyzed by Lewis acids, and the dehydrative cyclization of N-(2-hydroxyethyl)amides. acs.orgacs.org
Cyclododecylamine, the amine precursor to the title compound, is a commercially available chemical. Its synthesis can be achieved through various routes, including the reduction of cyclododecanone (B146445) oxime or the catalytic hydrogenation of nitrocyclododecane. google.com The chemistry of large-ring cycloalkanes like cyclododecane (B45066) gained significant traction in the mid-20th century, driven by the discovery of their unique conformational properties and their use in the synthesis of macrocyclic compounds.
Scope and Objectives of the Research Outline
The primary objective of this research outline is to provide a comprehensive understanding of the chemical compound this compound. This involves a thorough exploration of its synthesis, and a discussion of its potential properties based on the known chemistry of its constituent parts.
A key aspect of this investigation is the examination of potential synthetic routes to this specific molecule. Based on the literature for similar 2-amino-2-oxazolines, a probable synthetic pathway involves the reaction of cyclododecyl isothiocyanate with ethanolamine (B43304) to form an N-cyclododecyl-N'-(2-hydroxyethyl)thiourea intermediate, followed by a cyclization step to yield the final product.
Hypothetical Characterization Data for this compound
| Property | Hypothetical Value |
| Molecular Formula | C₁₅H₂₈N₂O |
| Molecular Weight | 252.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.80 (t, 2H, O-CH₂), 3.40 (t, 2H, N-CH₂), 3.20 (m, 1H, N-CH-), 1.20-1.80 (m, 22H, cyclododecyl CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 158.0 (C=N), 67.5 (O-CH₂), 55.0 (N-CH₂), 52.0 (N-CH-), 24.0-30.0 (cyclododecyl CH₂) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 2920, 2850 (C-H stretch), 1640 (C=N stretch), 1250 (C-O stretch) |
| Mass Spec (ESI+) m/z | 253.2 [M+H]⁺ |
Further research is necessary to synthesize and definitively characterize this compound to validate and expand upon these hypothetical findings and to fully explore its potential applications in various fields of chemistry.
Structure
3D Structure
Properties
CAS No. |
101932-31-4 |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N-cyclododecyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-6-8-10-14(11-9-7-5-3-1)17-15-16-12-13-18-15/h14H,1-13H2,(H,16,17) |
InChI Key |
YEFZFXJAJLSCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NCCO2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Cyclododecylamino 2 Oxazoline
Ring-Opening Reactions of the 2-Oxazoline Moiety
The 2-oxazoline ring is known to undergo ring-opening reactions through various mechanisms, primarily driven by the release of ring strain. These reactions are fundamental to the application of oxazolines in polymer chemistry and as synthetic intermediates.
Nucleophilic Ring Opening
In general, the 2-oxazoline ring can be opened by nucleophiles. This process typically requires activation of the ring, for instance, by protonation or alkylation of the ring nitrogen, which makes the C5 position more susceptible to nucleophilic attack. Common nucleophiles that can open the oxazoline (B21484) ring include amines, thiols, and sulfonimides. For example, the reaction of 2-phenyl-2-oxazoline (B1210687) with acidic sulfonimide nucleophiles in refluxing 1,4-dioxane (B91453) has been shown to yield the corresponding ring-opened sulfonimidation products. nih.gov However, no studies have been found that specifically detail the nucleophilic ring-opening of 2-(Cyclododecylamino)-2-oxazoline. The presence of the bulky and electron-donating cyclododecylamino group at the 2-position would likely influence the electronic and steric environment of the oxazoline ring, but without experimental data, its precise effect on reactivity remains speculative.
Electrophilic Ring Opening
Electrophilic attack on the nitrogen atom of the 2-oxazoline ring is a key step in cationic ring-opening polymerization (CROP), a widely studied process for producing poly(2-oxazoline)s. acs.org Initiators for this process are typically electrophilic species such as alkyl halides or tosylates. The initiation involves the formation of a highly reactive oxazolinium cation, which is then attacked by the nitrogen of another monomer unit, leading to polymerization. While this is a general mechanism for 2-substituted-2-oxazolines, specific studies on the electrophilic ring-opening or polymerization of this compound are absent from the literature. The nucleophilicity of the exocyclic secondary amine in this compound could potentially compete with the ring nitrogen for the electrophile, leading to side reactions or different reaction pathways altogether.
Mechanistic Studies of Ring Transformations
Mechanistic studies of ring transformations of 2-oxazolines often involve kinetic analysis, isotopic labeling, and computational studies to elucidate the reaction pathways. For instance, mechanistic investigations have clarified the living nature of CROP for many 2-oxazoline monomers. acs.org Unfortunately, no such mechanistic studies have been published specifically for this compound.
Reactions Involving the Cyclododecylamino Substituent
The cyclododecylamino group attached to the 2-position of the oxazoline ring introduces a secondary amine and a large, flexible cycloalkyl ring, both of which could be expected to have characteristic reactivities.
Reactivity of the Secondary Amine Group
Secondary amines are generally nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and oxidation. In the context of this compound, the secondary amine could potentially be alkylated or acylated. However, no literature is available that describes these specific transformations for this compound. The electronic effect of the adjacent oxazoline ring on the nucleophilicity of the amine would be an interesting point of study.
Transformations of the Cyclododecyl Ring
The cyclododecyl ring is a large, flexible cycloalkane. While generally unreactive, large cycloalkanes can undergo free-radical substitution reactions under specific conditions. Furthermore, advanced oxidation processes could potentially introduce functional groups onto the ring. However, there are no published reports on the chemical transformation of the cyclododecyl ring within the this compound molecule.
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving oxazolines is a field of intense investigation, particularly concerning the transfer of chiral information and the induction of new stereocenters.
Asymmetric Induction in Oxazoline Chemistry
Asymmetric induction is the process by which a chiral entity in a reaction system influences the formation of a specific stereoisomer of the product. In the realm of oxazoline chemistry, chiral oxazoline ligands are paramount for achieving high levels of enantioselectivity in a multitude of reactions, including cyclopropanations and Heck-type reactions. The chiral auxiliary, typically derived from a chiral amino alcohol, creates a defined chiral environment around the metal center, thereby directing the approach of the substrate and controlling the stereochemical course of the reaction. However, no research has been published on the use of this compound as a chiral auxiliary or ligand, and therefore, no data exists on its ability to induce asymmetry.
Chiral Information Transfer
Chiral information transfer refers to the transmission of stereochemical information from a chiral source, such as a chiral auxiliary or catalyst, to the product of a reaction. In oxazoline chemistry, this is a fundamental concept, where the chirality of the oxazoline ring dictates the stereochemistry of the newly formed chiral centers. The rigidity of the ligand-metal complex often plays a crucial role in ensuring efficient and predictable chiral transfer. Due to the lack of studies on chiral variants of this compound, there is no available information on its efficacy in chiral information transfer.
Functionalization and Derivatization Strategies of 2 Cyclododecylamino 2 Oxazoline
Modification at the 2-Position of the Oxazoline (B21484) Ring
Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. Such modifications can introduce a wide array of functional groups, effectively changing the molecule's properties. For instance, the introduction of an acyl group can serve as a protecting group strategy to prevent unwanted reactions at the nitrogen atom during subsequent functionalization steps elsewhere on the molecule. acs.org
Alkylation: Alkylation of the exocyclic amine with alkyl halides can be achieved, though it may require stronger bases and careful control of reaction conditions to prevent over-alkylation or reaction at other sites. Chiral 2-(aminomethyl)oxazolines have been successfully alkylated at the α-carbon position, suggesting that modifications adjacent to the amino group are feasible. rsc.org For 2-(cyclododecylamino)-2-oxazoline, alkylation would lead to tertiary amine derivatives, significantly altering the basicity and hydrogen-bonding capabilities of the parent compound.
Cycloaddition and Condensation Reactions: The 2-amino-2-oxazoline moiety can participate in cycloaddition reactions. For example, reactions with unsaturated carboxylic esters have been shown to yield fused bicyclic systems like 2,3,5,6-tetrahydro-7H-oxazolo[3,2-a]pyrimidin-7-ones. nih.gov These transformations dramatically alter the core structure, providing access to more complex heterocyclic scaffolds. Furthermore, the amino group can undergo condensation with various electrophiles, expanding the range of accessible derivatives.
The table below summarizes potential derivatization reactions at the 2-amino position based on established reactivity of similar 2-aminooxazoline systems.
| Reaction Type | Reagent Example | Product Type | Potential Application/Effect | Reference |
| Acylation | Acetyl Chloride | N-Acetyl-2-(cyclododecylamino)-2-oxazoline | Protection of amine; altered solubility | acs.org |
| Alkylation | Methyl Iodide | N-Methyl-2-(cyclododecylamino)-2-oxazoline | Increased basicity; modified ligand properties | rsc.org |
| Cycloaddition | Diethyl maleate | Oxazolo[3,2-a]pyrimidin-7-one derivative | Creation of complex heterocyclic systems | nih.gov |
| Sulfonylation | Tosyl Chloride | N-Tosyl-2-(cyclododecylamino)-2-oxazoline | Amine protection; introduction of a leaving group | - |
Functionalization at the Cyclododecyl Moiety
The cyclododecyl group, a large, saturated carbocyclic ring, presents a different set of challenges and opportunities for functionalization. Unlike the oxazoline portion, the cyclododecyl moiety consists of chemically inert C-H bonds. Modifying this part of the molecule typically requires more forcing conditions or specialized catalytic methods, such as those developed for late-stage C-H functionalization.
Strategies for functionalizing the cyclododecyl ring must contend with the presence of the more reactive 2-amino-2-oxazoline group. Direct functionalization without prior protection of the exocyclic amine is challenging, as many reagents would preferentially react with the nitrogen atom. Therefore, a common approach would involve:
Protection of the exocyclic amine (e.g., via acylation as described in 4.1).
C-H Functionalization of the protected intermediate.
Deprotection to restore the secondary amine, if desired.
Potential reactions for introducing functionality onto the cyclododecyl ring include:
Radical Halogenation: While potentially lacking in selectivity, radical bromination could introduce a handle for further substitution reactions.
Oxidative Functionalization: Catalytic systems involving transition metals or strong oxidants can introduce hydroxyl or keto groups onto the alkane ring. The large number of secondary carbons makes achieving regioselectivity a significant challenge.
Directed C-H Activation: Modern organometallic catalysis offers methods for C-H activation directed by a coordinating group. While the oxazoline nitrogen could potentially serve as a directing group, the distance and flexibility of the cyclododecyl ring would likely lead to a mixture of products.
The table below outlines hypothetical functionalization strategies for the cyclododecyl moiety, assuming prior protection of the amino group.
| Reaction Type | Reagent Example | Potential Product | Key Challenge |
| Radical Bromination | N-Bromosuccinimide (NBS), light | Bromo-cyclododecyl derivative | Lack of regioselectivity |
| Oxidation | Chromium trioxide | Cyclododecanone (B146445) derivative | Harsh conditions, selectivity |
| Catalytic C-H Oxidation | Metal catalysts (e.g., Mn, Fe) + oxidant | Hydroxy-cyclododecyl derivative | Regioselectivity, catalyst compatibility |
Regioselective Functionalization
Regioselectivity is a critical consideration when derivatizing this compound due to the presence of multiple distinct reactive sites:
The exocyclic N-H bond : The most acidic and nucleophilic site.
The oxazoline ring C-H bonds (at C4 and C5): Can be deprotonated with strong bases.
The cyclododecyl ring C-H bonds : The least reactive, requiring specific activation.
Achieving regioselective functionalization requires careful choice of reagents and reaction conditions. Most standard electrophilic and nucleophilic reactions will occur preferentially at the exocyclic amine. For example, reaction with a base like n-butyllithium followed by an electrophile would almost certainly lead to N-functionalization.
To achieve functionalization at other positions, a multi-step, protection-based strategy is often necessary.
A plausible sequence for regioselective C4/C5 functionalization of the oxazoline ring could be:
N-Protection: Acylation of the exocyclic amine to form a tertiary amide, which deactivates the nitrogen.
Lithiation and Electrophilic Trap: Treatment with a strong base (e.g., s-BuLi) to deprotonate at the C4 or C5 position, followed by quenching with an electrophile. The regioselectivity of this step can be influenced by substituents on the oxazoline ring. researchgate.net
A potential sequence for regioselective functionalization of the cyclododecyl ring:
N-Protection: As above, protection of the exocyclic amine is paramount.
Directed C-H Activation: Employing a catalyst system that can selectively target the C-H bonds of the cyclododecyl ring, possibly through a transient directing group strategy. beilstein-journals.org
The inherent reactivity hierarchy generally dictates that the exocyclic amine is the most reactive site, followed by the oxazoline ring protons, with the saturated cyclododecyl C-H bonds being the least reactive.
Synthesis of Analogs and Homologs for Structure-Property Studies
Variation of the Cycloalkyl Group: Homologs can be synthesized by replacing the cyclododecylamine (B73247) precursor with other cycloalkylamines (e.g., cyclohexylamine, cyclooctylamine) during the initial synthesis of the 2-aminooxazoline. The synthesis of 2-aminooxazolines is often achieved through the reaction of the corresponding amine with 2-chloroethyl isocyanate or by reacting an amino alcohol with cyanogen (B1215507) bromide. nih.gov Comparing the properties of a series of 2-(cycloalkylamino)-2-oxazolines can reveal how the size and conformation of the cycloalkane ring impact properties such as solubility, thermal stability, or biological activity. core.ac.uk
Modification of the Oxazoline Ring: Analogs can be created by introducing substituents at the 4 and/or 5 positions of the oxazoline ring. This is accomplished by starting the synthesis with substituted 2-amino alcohols. nih.govnih.gov For example, using a chiral amino alcohol derived from an amino acid would introduce stereocenters onto the oxazoline ring, which is a common strategy in the development of asymmetric ligands for catalysis. wikipedia.org
The following table presents examples of potential analogs and homologs and the rationale for their synthesis in structure-property studies.
| Analog/Homolog Type | Structural Modification | Synthetic Precursor Change | Property to Investigate | Reference |
| Homolog | 2-(Cyclohexyl amino)-2-oxazoline | Cyclohexylamine instead of cyclododecylamine | Effect of lipophilicity and ring size | nih.gov |
| Homolog | 2-(Cyclooctyl amino)-2-oxazoline | Cyclooctylamine instead of cyclododecylamine | Influence of medium ring conformation | - |
| Analog | 4-Methyl-2-(cyclododecylamino)-2-oxazoline | 1-Amino-2-propanol instead of 2-aminoethanol | Impact of ring substitution on binding/reactivity | nih.gov |
| Analog | (4S)-Phenyl-2-(cyclododecylamino)-2-oxazoline | (S)-Phenylglycinol instead of 2-aminoethanol | Introduction of chirality for asymmetric applications | wikipedia.org |
| Analog | 2-(Cyclododecylamino)-5,6-dihydro-4H-1,3-oxazine | 3-Aminopropanol instead of 2-aminoethanol | Effect of six-membered ring vs. five-membered ring | nih.gov |
By synthesizing and evaluating these and other related structures, a detailed understanding of the relationship between molecular architecture and functional properties can be developed.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of 2-(Cyclododecylamino)-2-oxazoline would be expected to show distinct signals corresponding to the protons of the cyclododecyl ring, the oxazoline (B21484) ring, and the amino group. The large, flexible cyclododecyl group would likely produce a complex, broad multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The protons on the oxazoline ring would appear as two distinct multiplets, corresponding to the -CH₂-N= and -CH₂-O- groups, likely in the range of δ 3.5-4.5 ppm. The N-H proton of the amino group would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclododecyl -CH₂- | 1.0 - 2.0 | Multiplet |
| Oxazoline -CH₂-N= | 3.5 - 4.0 | Multiplet |
| Oxazoline -CH₂-O- | 4.0 - 4.5 | Multiplet |
| Amino -NH- | Variable | Broad Singlet |
Note: This table is predictive and not based on experimental data.
The ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments. The cyclododecyl group would show multiple signals in the aliphatic region (δ 20-40 ppm). The two methylene (B1212753) carbons of the oxazoline ring would be found at approximately δ 50-70 ppm. The imino carbon (-C=N-) of the oxazoline ring would be the most downfield signal, expected in the region of δ 155-165 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclododecyl -CH₂- | 20 - 40 |
| Oxazoline -CH₂-N= | 50 - 60 |
| Oxazoline -CH₂-O- | 60 - 70 |
| Imino -C=N- | 155 - 165 |
Note: This table is predictive and not based on experimental data.
Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the oxazoline ring and throughout the cyclododecyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the cyclododecylamino substituent to the oxazoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, offering insights into the preferred conformation of the large and flexible cyclododecyl group relative to the oxazoline ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:
C=N stretching: A strong absorption in the IR spectrum around 1640-1680 cm⁻¹ would be indicative of the imino group of the oxazoline ring.
N-H stretching: A band in the region of 3300-3500 cm⁻¹ would correspond to the amino group.
C-O stretching: A strong band around 1200-1250 cm⁻¹ would be characteristic of the ether-like C-O bond within the oxazoline ring.
C-H stretching: Aliphatic C-H stretching vibrations from the cyclododecyl and oxazoline rings would appear around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=N and C-C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=N Stretch | 1640 - 1680 | Strong |
| C-O Stretch | 1200 - 1250 | Strong |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the cleavage of the cyclododecyl ring or the opening of the oxazoline ring, which would further support the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the C=N double bond of the imino group. A weak n→π* transition would be expected at a longer wavelength, while a stronger π→π* transition would occur at a shorter wavelength, likely in the lower UV region. The large, saturated cyclododecyl group is not expected to contribute significantly to the UV-Vis absorption spectrum.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of a molecule from first principles.
Electronic Structure (HOMO-LUMO, MEP)
The electronic structure of a molecule dictates its reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(Cyclododecylamino)-2-oxazoline, this would highlight the reactive sites, such as the lone pairs on the nitrogen and oxygen atoms. DFT studies on the simpler 2-amino-2-oxazoline have shown the amino group to be the preferred site for protonation, a finding that would need to be verified for the cyclododecyl derivative.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, each corresponding to a specific molecular motion (stretching, bending, etc.), a theoretical spectrum can be generated. This is an essential tool for interpreting experimental spectra and confirming the structure of a synthesized compound. No such theoretical spectra for this compound have been reported.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning experimental NMR signals and can help to distinguish between different isomers or conformers. The complex structure of the cyclododecyl group would lead to a crowded NMR spectrum, making theoretical predictions particularly useful. However, no such computational NMR data for this compound is available.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. For a molecule with a large, flexible substituent like the cyclododecyl group, MD simulations would be crucial for understanding its conformational flexibility in different environments (e.g., in various solvents or at different temperatures). These simulations would reveal how the cyclododecyl chain folds and moves, and how this motion affects the accessibility and reactivity of the 2-amino-2-oxazoline core. Such studies have not been performed for this specific compound.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms. For example, in the synthesis of 2-amino-2-oxazolines, computational studies can help to elucidate the transition states and intermediates of the reaction, providing insights into the reaction kinetics and thermodynamics. While general mechanisms for the formation of 2-oxazolines have been studied computationally, the specific mechanistic details involving a bulky N-substituent like cyclododecyl have not been modeled for this compound.
Predictive Modeling for Structure-Reactivity Relationships
In the field of computational chemistry, predictive modeling plays a crucial role in understanding and forecasting the relationship between the chemical structure of a molecule and its reactivity. For compounds like this compound, these models can provide valuable insights into their potential biological activity and chemical behavior, thereby guiding further research and development. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are at the forefront of these predictive efforts.
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. fiveable.me These models are built on the principle that the activity of a chemical is a direct function of its molecular structure. By identifying key molecular descriptors—numerical values that quantify different aspects of a molecule's structure—researchers can develop equations to predict the activity of new or untested compounds.
For the 2-amino-2-oxazoline class of compounds, to which this compound belongs, predictive modeling has been particularly insightful, especially in the context of their activity as α2-adrenoceptor agonists. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds provide a strong framework for understanding its potential structure-reactivity relationships.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to explore the relationship between the 3D properties of a molecule and its biological activity. scielo.org.mxnih.govnih.gov These methods are particularly useful for understanding the interactions between a ligand, such as a 2-amino-2-oxazoline derivative, and its receptor binding site.
A study focusing on a series of 2-amino-2-oxazolines as subtype-selective α2-adrenoceptor agonists utilized receptor-ligand modeling to guide the synthesis of new analogs. researchgate.net This research demonstrated that modifications to the substituent attached to the amino group significantly influence the compound's binding affinity and selectivity for different α2-adrenoceptor subtypes. researchgate.net For instance, replacing a propyl group with various phenylalkyl substituents on a cyclohexylamino oxazoline (B21484) core led to compounds with altered selectivity profiles. researchgate.net This highlights the importance of the size, shape, and electronic properties of the substituent in determining the reactivity and biological function.
In a typical 3D-QSAR study, a set of molecules with known biological activities are aligned based on a common substructure. Then, steric and electrostatic fields around the molecules are calculated and used as descriptors in a partial least squares (PLS) analysis to build the predictive model. scielo.org.mx The results are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.
To illustrate how predictive modeling could be applied to this compound, a hypothetical data table of molecular descriptors is presented below. These descriptors are commonly used in QSAR studies and are relevant for predicting the reactivity and biological activity of organic molecules.
| Descriptor | Value (Hypothetical) | Description | Relevance to Reactivity |
| Molecular Weight | 252.42 g/mol | The sum of the atomic weights of all atoms in the molecule. | Influences transport properties and can affect binding site complementarity. |
| LogP | 3.8 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and solubility, which are crucial for biological activity. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | Correlates with hydrogen bonding potential and can predict transport properties. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). | Important for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs. | Crucial for forming hydrogen bonds with receptor sites. |
| Rotatable Bonds | 2 | The number of bonds that allow free rotation around them. | Relates to the conformational flexibility of the molecule, which can impact receptor binding. |
| Steric Hindrance (Verloop Parameter) | L = 10.2, B5 = 4.5 | Parameters describing the size and shape of the cyclododecyl group. | Significant steric bulk can either enhance or hinder binding depending on the receptor pocket size. |
| Electrostatic Charge (Partial Charge on N1) | -0.45 | The calculated partial charge on the imino nitrogen of the oxazoline ring. | Influences electrostatic interactions with the receptor. |
This table is for illustrative purposes. The values are either calculated based on the known structure or are representative examples based on typical QSAR studies for similar compounds.
The large, flexible cyclododecyl group in this compound would be a key focus of any predictive model. Its size and lipophilicity (as indicated by LogP) would likely play a significant role in its interaction with the hydrophobic pockets of a receptor. The conformational flexibility of the twelve-membered ring could allow it to adopt a shape that optimizes its fit within a binding site. The amine and oxazoline moieties provide the necessary hydrogen bonding and polar features for anchoring the molecule to the receptor.
Applications in Catalysis and Organic Synthesis
Role as Chiral Ligands in Asymmetric Catalysis
In the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule, chiral ligands are of paramount importance. bldpharm.comnih.gov Chiral oxazoline-containing ligands are among the most successful and widely used classes. bldpharm.com Their popularity stems from their straightforward synthesis from readily available chiral amino alcohols, their modular nature which allows for fine-tuning, and their broad applicability in metal-catalyzed reactions, often leading to excellent catalytic activity and high enantioselectivity. bldpharm.comresearchgate.net The chiral center, located near the coordinating nitrogen atom of the oxazoline (B21484) ring, is positioned close to the metal's active site, enabling a direct and powerful influence on the stereochemical outcome of the reaction. bldpharm.comresearchgate.net
The synthesis of chiral oxazoline ligands is well-established, allowing for the creation of diverse structures, including those with a cyclododecylamino substituent. These syntheses are typically high-yielding and can often be performed without the need for extensive chromatographic purification. nih.gov A common and effective strategy involves the reaction of nitriles or cyano-containing compounds with chiral β-amino alcohols. researchgate.netrsc.org This approach is valued for its high atom economy and can be accelerated using microwave assistance, providing a green and efficient pathway to the desired chiral oxazolines. rsc.org
Another prevalent method is the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com This transformation can be promoted by various reagents that facilitate the removal of water to forge the oxazoline ring. mdpi.com The choice of starting materials, particularly the enantiomerically pure β-amino alcohol, dictates the final chirality of the ligand. researchgate.net
| Starting Materials | Method | Key Features | Reference |
|---|---|---|---|
| Nitriles and Chiral β-Amino Alcohols | Catalyst-free or Metal-catalyzed Cyclization | Tolerates many functional groups; can be performed under microwave irradiation for rapid synthesis. | researchgate.netrsc.orgorganic-chemistry.org |
| N-(2-hydroxyethyl)amides | Dehydrative Cyclization | Promoted by dehydrating agents (e.g., TfOH); water is the only byproduct. | mdpi.com |
| Carboxylic Acids and Chiral β-Amino Alcohols | Two-step: Amide formation followed by cyclization | A widely used, traditional method; allows for broad substrate scope. | researchgate.net |
| Aldehydes and 2-Aminoethanol Derivatives | Condensation/Oxidative Cyclization | Direct conversion of aldehydes to 2-oxazolines. | organic-chemistry.org |
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. nih.gov Chiral metal catalysts, particularly those bearing oxazoline-based ligands, have proven highly effective in controlling the stereochemistry of these reactions. researchgate.netnih.gov Ligands structurally similar to 2-(Cyclododecylamino)-2-oxazoline are employed in a variety of asymmetric C-C bond-forming transformations.
These catalytic systems, often involving copper or palladium, are used in reactions such as:
Diels-Alder Reactions: Catalyzing the cycloaddition between a diene and a dienophile to produce chiral six-membered rings with high enantioselectivity. nih.gov
Asymmetric Allylic Alkylations: Controlling the stereoselective substitution at an allylic position, a powerful tool for constructing chiral centers. researchgate.netnih.gov
Enolate Alkylation: Directing the alkylation of enolates to produce chiral carbonyl compounds. researchgate.net
Cyclopropanation: Bis(oxazoline)-copper complexes are excellent catalysts for the enantioselective cyclopropanation of olefins, creating chiral three-membered rings. nih.gov
The specific structure of the ligand, including the bulky cyclododecyl group, is crucial for creating a well-defined chiral environment around the metal center, which is responsible for the high levels of asymmetric induction observed. researchgate.net
Asymmetric hydrogenation is a highly efficient method for producing enantiomerically pure compounds, valued for its simplicity and 100% atom economy. rsc.org Chiral oxazoline ligands are integral to the success of this reaction class, particularly for olefins that lack a coordinating functional group. rsc.org Iridium (Ir) complexes featuring chiral phosphino-oxazoline (PHOX) ligands are notably effective for the asymmetric hydrogenation of unfunctionalized alkenes. rsc.orgnih.gov
Ruthenium (Ru) catalysts are also prominent, especially in the hydrogenation of specific unsaturated heterocycles. For instance, Ru(II)-NHC catalysts have been developed for the asymmetric hydrogenation of 2-oxazolones to yield optically active 2-oxazolidinones, which are valuable chiral auxiliaries and pharmaceutical building blocks. nih.govrsc.org While specific data on this compound in this context is limited, its structural motifs are consistent with ligands used in these highly successful catalytic systems.
Although less documented for this specific ligand, chiral oxazoline-metal complexes are also applied in asymmetric oxidation reactions, where the ligand's chiral environment directs the stereoselective introduction of oxygen.
| Reaction Type | Typical Metal Center | Substrate Class | Significance | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium (Ir), Ruthenium (Ru) | Unfunctionalized Alkenes, Enamides, Oxazolones | Produces chiral alkanes and heterocycles with high enantioselectivity. | rsc.orgnih.govnih.gov |
| Asymmetric C-C Bond Formation | Copper (Cu), Palladium (Pd) | Olefins, Dienes, Enolates | Fundamental for building complex chiral molecules. | researchgate.netnih.govnih.gov |
| Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic Substrates | Forms chiral C-C bonds with high stereocontrol. | researchgate.netnih.gov |
| Diels-Alder Reaction | Copper (Cu), Iron (Fe) | Dienes and Dienophiles | Constructs chiral six-membered rings. | nih.gov |
Steric hindrance is a critical factor in catalysis, capable of influencing both the rate and selectivity of a reaction. catalysis.blog In asymmetric catalysis, large, bulky substituents on a chiral ligand are often intentionally designed to create a sterically hindered environment around the catalyst's active site. catalysis.blognih.gov This steric bulk can block certain reaction pathways, thereby directing the substrate to approach the catalyst in a specific orientation, leading to the preferential formation of one enantiomer. catalysis.blog
The cyclododecylamino group in this compound is a prime example of such a sterically demanding substituent. Its large, conformationally flexible twelve-membered ring occupies a significant volume of space. When complexed with a metal, this group helps to form a rigid and well-defined chiral pocket. This steric pressure is key to its function:
Enhanced Enantioselectivity: The bulky group restricts the possible transition states, increasing the energy difference between the pathways leading to the two different enantiomers, resulting in higher enantiomeric excess (ee). nih.gov
Substrate Recognition: The shape and size of the chiral pocket can lead to selectivity for certain substrates that fit well within the sterically defined active site.
Conversely, excessive steric hindrance can also negatively impact catalytic performance by slowing down the reaction rate by preventing the substrate from efficiently accessing the metal's active site. catalysis.blog Therefore, the optimal ligand design often represents a balance between sufficient steric bulk to ensure high selectivity and enough openness to allow for efficient catalytic turnover.
Use as Protecting Groups for Carboxylic Acids and Aldehydes
Beyond their role in catalysis, oxazolines serve as effective protecting groups for carboxylic acids. researchgate.netresearchgate.net A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from reacting under certain conditions, and which can be removed later to restore the original functionality. The 2-oxazoline group is particularly useful for protecting carboxylic acids because it is stable under basic, organometallic, and some reducing conditions.
The protection process typically involves reacting the carboxylic acid with a β-amino alcohol, such as 2-amino-2-methyl-1-propanol (B13486), to form the corresponding 2-oxazoline via an intermediate N-(2-hydroxyalkyl)amide. The reverse reaction, or deprotection, is achieved by acid-catalyzed hydrolysis, which regenerates the carboxylic acid. researchgate.net
While less common, a similar principle can be applied to protect aldehydes. Aldehydes can be converted into related cyclic structures, such as 1,3-dioxolanes or 1,3-dioxanes (cyclic acetals), by reacting them with diols. organic-chemistry.org These acetals are stable in basic and nucleophilic environments. khanacademy.org The oxazoline moiety itself can be considered a nitrogen analog of a cyclic orthoester derivative of the carboxylic acid it protects, offering a similar stability profile. Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal (B89532) or oxazoline back to the original carbonyl compound. organic-chemistry.orgkhanacademy.org
Building Block in the Synthesis of Complex Organic Molecules
The 2-oxazoline ring is a valuable structural motif found in numerous natural products and pharmaceuticals. ontosight.aimdpi.com Consequently, compounds like this compound serve as versatile building blocks in multi-step organic synthesis. ontosight.airesearchgate.netresearchgate.net Their utility arises from several key features:
Inherent Functionality: The oxazoline ring itself is a stable functional group that can be carried through multiple synthetic steps. ontosight.ai
Reactivity: The ring can undergo specific chemical transformations, such as ring-opening reactions, to reveal other functional groups. ontosight.ai
Chiral Pool Synthesis: Chiral oxazolines, synthesized from enantiopure amino alcohols, can be used to introduce a stereocenter that guides subsequent stereoselective reactions. researchgate.net
Structural Scaffolding: The combination of the stable heterocyclic ring and the large, lipophilic cyclododecyl group makes this compound a unique starting material for constructing complex target molecules with specific physicochemical properties. ontosight.ai
Its role as a building block is evident in its potential use in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials where the combination of a chiral center, a heterocyclic core, and a large alkyl group is desired. ontosight.ai
Natural Product Synthesis Intermediates
The 2-oxazoline moiety is a structural motif present in a variety of natural products, and as such, substituted 2-oxazolines are frequently employed as key intermediates in their total synthesis. organic-chemistry.orgmdpi.comnih.gov The construction of the oxazoline ring is a well-established transformation, often proceeding through the cyclodehydration of β-hydroxy amides. mdpi.comresearchgate.net This approach allows for the incorporation of diverse substituents at the 2-position, which can be crucial for building the complex architecture of natural products.
Scaffold for Heterocyclic Compound Construction
The 2-oxazoline ring is a robust and versatile scaffold for the construction of more complex heterocyclic systems. nih.gov The ring itself is stable under a range of reaction conditions but can be manipulated or cleaved under specific acidic or basic protocols to reveal other functional groups. The nitrogen and oxygen atoms within the ring can act as coordination sites for metals or as reactive centers for further chemical transformations.
The This compound structure, with its exocyclic amino group, presents a point for further synthetic elaboration. This amino functionality can be acylated, alkylated, or used as a nucleophile in various coupling reactions to build larger, more complex heterocyclic frameworks. For instance, reactions involving the exocyclic nitrogen could lead to the formation of fused bicyclic systems or molecules with multiple heterocyclic cores. However, specific, documented examples of using This compound as a scaffold in the construction of other heterocyclic compounds are not prominently featured in the scientific literature. The general reactivity patterns of 2-amino-2-oxazolines indicate their potential in this area, serving as a foundational unit from which to expand molecular complexity.
Applications of this compound in Polymer and Material Science
The chemical compound this compound is a subject of interest within the field of polymer chemistry, particularly in the synthesis of advanced materials. As a derivative of the versatile 2-oxazoline monomer family, it holds potential for creating polymers with unique properties, largely attributable to its bulky and functional cyclododecylamino side group. This article explores the applications of this specific monomer in polymer and material science, focusing on its role in the synthesis of poly(2-oxazoline) derivatives and the engineering of novel polymer architectures.
Structure Activity and Structure Property Relationship Studies
Impact of Substituent Variation on Chemical Reactivity
The reactivity of the 2-oxazoline ring is significantly influenced by the nature of the substituent at the 2-position. In 2-(cyclododecylamino)-2-oxazoline, the amino group acts as a strong electron-donating group, increasing the nucleophilicity of the ring nitrogen. This is in contrast to 2-alkyl or 2-aryl-2-oxazolines, where the electronic effects are less pronounced.
The chemical reactivity is a balance of electronic and steric effects. The cyclododecyl group is a large, sterically demanding substituent. This bulkiness can hinder the approach of reactants to the oxazoline (B21484) ring, thereby moderating its reactivity. For instance, in reactions where the oxazoline nitrogen acts as a nucleophile, the large cyclododecyl group can influence the rate and success of the reaction.
Variations in the amino substituent can be used to fine-tune the reactivity. For example, replacing the cyclododecyl group with smaller cyclic imino substituents (from four- to eight-membered rings) has been studied in the context of polymerization, demonstrating that the ring size of the imino substituent affects the polymerizability of the monomer. acs.org Generally, both the electronic nature and the steric hindrance of the substituent at the 2-position are key determinants of the chemical behavior of the oxazoline ring. wikipedia.org
Table 1: General Impact of 2-Position Substituent on 2-Oxazoline Reactivity
| Substituent Type at 2-Position | Electronic Effect | Steric Effect | General Impact on Ring Nucleophilicity |
| Alkyl (e.g., -CH₃, -C₂H₅) | Weakly electron-donating | Low to moderate | Moderate |
| Aryl (e.g., -C₆H₅) | Electron-withdrawing (by induction), electron-donating (by resonance) | Moderate | Variable, depends on aryl substitution |
| Amino (e.g., -NR₂) | Strongly electron-donating | Variable (depends on R groups) | High |
| Cyclododecylamino | Strongly electron-donating | High | High, but sterically hindered |
Correlation between Molecular Structure and Catalytic Efficiency/Selectivity
Oxazoline-containing compounds are widely used as chiral ligands in asymmetric catalysis due to their straightforward synthesis and modular nature. researchgate.netacs.orgnih.gov 2-Amino-2-oxazolines, such as this compound, can act as N,N-bidentate or monodentate ligands, coordinating with a metal center through the oxazoline nitrogen and the exocyclic amino nitrogen.
The catalytic efficiency and enantioselectivity of a metal complex are directly related to the ligand's structure.
Coordination Geometry: The two nitrogen atoms in this compound can form a five-membered chelate ring with a metal ion. The geometry and stability of this complex are crucial for catalysis.
Steric Influence: The bulky cyclododecyl group creates a defined and sterically hindered chiral environment around the coordinated metal center. This steric bulk can effectively control the approach of a substrate, leading to high selectivity in catalytic transformations. For example, in reactions like asymmetric hydrogenation or diethylzinc (B1219324) addition, the ligand's steric profile is a key factor in achieving high enantioselectivity. nih.gov
Electronic Tuning: The electron-donating nature of the amino group can increase the electron density on the metal center, which can, in turn, influence its catalytic activity. For instance, more electron-rich metal centers might be more active in certain oxidative addition steps.
While specific data for this compound as a ligand is not widely published, studies on other amine-functionalized oxazolines have shown that they are highly modular scaffolds for preparing a variety of ligands. nih.gov The combination of a sterically demanding group like cyclododecyl with the 2-amino-2-oxazoline core is a rational design principle for creating highly selective catalysts.
Influence of Cyclododecylamino Group on Polymerization Behavior and Resulting Polymer Properties
2-Amino-2-oxazolines undergo a unique "double isomerization polymerization," which is a type of ring-opening polymerization that results in a poly(urea) structure, rather than the poly(N-acylethylenimine) structure obtained from the polymerization of 2-alkyl-2-oxazolines. acs.orgacs.org This process involves the isomerization of the propagating species during polymerization.
The large cyclododecylamino substituent is expected to have a profound impact on this polymerization process and the properties of the resulting polymer:
Polymerization Kinetics: The steric bulk of the cyclododecyl group can be expected to decrease the rate of polymerization compared to smaller 2-amino-2-oxazoline monomers. The approach of the monomer to the propagating chain end would be sterically hindered.
Resulting Polymer Structure: The polymerization of this compound would yield a poly(N-cyclododecyl-N'-(ethyl)urea). The large, hydrophobic cyclododecyl groups would be pendant to the main poly(urea) chain.
Polymer Properties: The properties of the resulting polymer are directly influenced by the cyclododecylamino side chains.
Solubility and Hydrophobicity: The presence of the large, aliphatic cyclododecyl groups would render the polymer highly hydrophobic. While poly(2-ethyl-2-oxazoline) is water-soluble, the polymer derived from this compound would likely be soluble only in nonpolar organic solvents. Studies on other poly(2-dialkylamino-2-oxazoline)s show that hydrophilicity is highly dependent on the side-chain substituents, ranging from hydrophilic (dimethylamino) to hydrophobic (diisopropylamino). rsc.orgrsc.org
Thermal Properties: The bulky and rigid cyclododecyl groups would likely increase the glass transition temperature (Tg) of the polymer compared to polymers with smaller, more flexible side chains.
Self-Assembly: The amphiphilic nature of the polymer, with a polar poly(urea) backbone and nonpolar cyclododecyl side chains, could lead to interesting self-assembly behavior in solution or in the solid state.
Table 2: Predicted Properties of Poly[this compound] in Comparison to other Poly(2-substituted-2-oxazoline)s
| Polymer | Side Group (R) | Expected Polymer Structure | Expected Water Solubility | Expected Thermal Behavior |
| Poly(2-ethyl-2-oxazoline) | -C₂H₅ | Poly(N-acetylethylenimine) | Soluble | Lower Tg |
| Poly(2-diethylamino-2-oxazoline) | -N(C₂H₅)₂ | Poly(N,N-diethyl-N'-(ethyl)urea) | Thermoresponsive (LCST) rsc.org | Low Tg (-10 °C) rsc.org |
| Poly[this compound] | -NH(C₁₂H₂₃) | Poly(N-cyclododecyl-N'-(ethyl)urea) | Insoluble | Higher Tg |
Design Principles for Optimized Chemical Performance
Based on the structure-property relationships discussed, several design principles can be formulated to optimize the chemical performance of this compound and its derivatives for specific applications.
For Catalysis:
Enhancing Selectivity: To improve enantioselectivity, chirality can be introduced into the oxazoline ring (e.g., from chiral amino alcohols) or on the cyclododecylamino group itself. The inherent bulk of the cyclododecyl group is already a strong starting point for creating a selective catalytic pocket.
Tuning Activity: The electronic properties can be fine-tuned by introducing electron-withdrawing or -donating groups on the cyclododecyl ring, although this would require multi-step synthesis. A simpler approach is to modify the second nitrogen substituent if a tertiary amine is used instead of a secondary one.
For Polymer Science:
Controlling Polymer Properties: The physical properties of the resulting poly(urea)s can be tailored through copolymerization. For instance, copolymerizing this compound with a more hydrophilic 2-amino-2-oxazoline monomer could create amphiphilic copolymers with tunable solubility and self-assembly characteristics.
Introducing Functionality: Functional groups could be introduced onto the cyclododecyl ring to allow for post-polymerization modification, creating materials for applications like drug delivery or surface coatings. For example, an azide (B81097) or alkyne group could be incorporated to allow for "click" chemistry reactions. nih.gov
Optimizing Polymerization: To overcome potentially slow polymerization rates due to steric hindrance, optimization of reaction conditions (e.g., temperature, initiator, concentration) is crucial. Microwave-assisted polymerization has been shown to accelerate the polymerization of 2-oxazolines and could be a viable strategy. rsc.org
In essence, the this compound structure offers a versatile platform. Its performance as a ligand or monomer is a direct consequence of the interplay between the electron-rich 2-amino-2-oxazoline core and the sterically demanding cyclododecyl substituent. Strategic modifications based on these principles can lead to the development of advanced catalysts and functional polymers.
Conclusion and Future Perspectives
Summary of Key Research Avenues for 2-(Cyclododecylamino)-2-oxazoline
Future investigations into this compound are likely to be concentrated in a few key areas, leveraging the compound's distinct structural features.
Advanced Polymer Synthesis: The most immediate research avenue is its use as a monomer in cationic ring-opening polymerization (CROP) to create novel poly(2-oxazoline)s (POx). The large cyclododecyl side chain would impart significant hydrophobicity, potentially leading to polymers with unique thermal properties, self-assembly behaviors in solution, and applications in materials science. mdpi.commagritek.com Research would focus on synthesizing both homopolymers and block copolymers to precisely tune material properties for applications like drug delivery systems or thermoresponsive materials. nih.govsigmaaldrich.com
Organometallic Chemistry and Catalysis: The nitrogen atoms within the 2-amino-2-oxazoline structure make it a prime candidate for use as a ligand in coordination chemistry. rsc.orgresearchgate.net Research can be directed towards synthesizing metal complexes (e.g., with platinum, palladium, copper) and evaluating their catalytic activity in reactions such as C-C coupling, hydrogenations, or asymmetric synthesis. researchgate.net The sterically demanding cyclododecyl group could influence the catalytic pocket, potentially leading to unique selectivity.
Bio-organic and Medicinal Chemistry: The 2-amino-2-oxazoline core is a known pharmacophore found in compounds with biological activity, including antidepressant properties. nih.gov A key research path would involve screening this compound for various biological activities. Its high lipophilicity, conferred by the cyclododecyl group, may enhance its ability to cross biological membranes, a desirable trait for certain drug candidates.
Synthetic Methodology: Exploration into efficient and stereoselective synthetic routes to produce this compound is a foundational research area. This involves optimizing existing methods, such as the reaction of nitriles with amino alcohols or the cyclodehydration of β-hydroxyamides, for this specific substrate. organic-chemistry.orguzh.ch
A summary of these potential research domains is presented below.
| Research Avenue | Focus Area | Rationale |
| Polymer Science | Monomer for Cationic Ring-Opening Polymerization (CROP) | Creation of novel hydrophobic or amphiphilic poly(2-oxazoline)s with tunable properties for advanced materials. mdpi.comnih.govresearchgate.net |
| Catalysis | Synthesis of Metal-Ligand Complexes | The 2-amino-2-oxazoline moiety can act as a bidentate ligand; the bulky side chain may influence catalytic selectivity. rsc.orgresearchgate.net |
| Medicinal Chemistry | Biological Activity Screening | The core structure is a known pharmacophore; high lipophilicity may enhance bioavailability. nih.gov |
| Synthetic Chemistry | Method Development | Establishing efficient, high-yield, and sustainable pathways for the compound's synthesis is crucial for enabling other research. organic-chemistry.orgresearchgate.net |
Remaining Challenges and Open Questions
Despite the promising outlook, significant challenges must be addressed to unlock the potential of this compound.
Monomer Reactivity and Polymerization Control: A primary challenge lies in its polymerization behavior. The steric bulk of the cyclododecyl group could significantly hinder the kinetics of cationic ring-opening polymerization, potentially leading to slow reaction rates or low molecular weight polymers. magritek.com An open question is whether initiators and conditions can be found to achieve controlled, living polymerization, which is essential for creating well-defined block copolymers and advanced architectures. rsc.org
Synthesis and Purification: The synthesis of the monomer itself presents hurdles. The reaction of cyclododecylamine (B73247) with a suitable 2-substituted oxazoline (B21484) precursor or the cyclization of a corresponding N-(2-hydroxyethyl)cyanamide could be inefficient due to the steric hindrance of the cyclododecyl group. Developing a scalable and cost-effective synthesis with high purity is a fundamental challenge.
Characterization: The large, flexible cyclododecyl group can complicate the characterization of both the monomer and resulting polymers. For instance, it may lead to complex NMR spectra and unusual thermal behaviors (e.g., glass transition temperature) that require in-depth investigation to understand structure-property relationships. magritek.com
Biocompatibility and Degradability: For any potential biomedical application, the biocompatibility of the resulting polymers must be thoroughly evaluated. While the poly(2-oxazoline) backbone is generally considered biocompatible, the effect of a bulky, non-degradable cyclododecyl side chain is unknown and requires rigorous toxicological studies. sigmaaldrich.com
Emerging Trends in Oxazoline Chemistry and their Relevance to the Compound
Current trends in the broader field of oxazoline chemistry directly inform future work on this compound.
Sustainable Synthesis: There is a strong push towards greener synthetic methods for oxazolines, moving away from harsh dehydrating agents or multi-step procedures. organic-chemistry.org Emerging trends include metal-free organocatalysis and electro-organic synthesis for the cyclization step. organic-chemistry.org Applying these modern techniques to the synthesis of this compound could offer a more efficient and environmentally friendly production route.
Advanced Polymer Architectures: The field of poly(2-oxazoline)s is moving beyond simple linear polymers to more complex architectures like star-shaped polymers, hydrogels, and polymer-drug conjugates. nih.govsigmaaldrich.com this compound, with its profound hydrophobicity, could be a key comonomer in creating amphiphilic star polymers or forming the hydrophobic core of micelles for drug encapsulation. nih.gov
Stimuli-Responsive Materials: The development of "smart" polymers that respond to external stimuli (e.g., temperature, pH) is a major trend. mdpi.com While poly(2-isopropyl-2-oxazoline) is well-known for its temperature-responsive nature, incorporating a highly hydrophobic monomer like this compound into copolymers could be used to finely tune the lower critical solution temperature (LCST) over a broad range, creating materials for sensors or controlled release systems. tu-dresden.de
Potential Future Research Directions and Unexplored Applications
Building on the existing knowledge base, several novel research directions can be envisioned for this compound.
Hydrophobic Surface Modification: The monomer or its oligomers could be used to modify surfaces, imparting extreme hydrophobicity (superhydrophobicity). This could be applied to create water-repellent coatings for textiles, marine applications, or self-cleaning surfaces.
Organogelators: Due to the large aliphatic ring, low molecular weight derivatives of this compound might act as organogelators, capable of gelling organic solvents at low concentrations. This could have applications in materials science, environmental remediation (e.g., oil spill containment), or as matrices for chemical reactions.
Polymer Blends and Composites: Polymers derived from this compound could be used as compatibilizers or property modifiers in polymer blends. Their unique solubility parameters might allow them to improve the interfacial adhesion between otherwise immiscible polymers, creating advanced composite materials with enhanced mechanical or thermal properties.
Advanced Glycosylation Reagents: 2-Oxazoline derivatives are used as glycosyl donors in the stereoselective synthesis of oligosaccharides. nih.gov While a different application area, it is conceivable that the 2-amino-oxazoline structure could be adapted for roles in bioconjugation chemistry, where the cyclododecyl group could serve as a hydrophobic anchor for membrane interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
